2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
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Overview
Description
2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Another method involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiophenes with reduced double bonds.
Scientific Research Applications
2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a complex organic compound notable for its unique structural features, which include a benzamide core and thiophene substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C17H13ClFNO2S2, with a molecular weight of 381.9 g/mol. The presence of halogen substituents (chlorine and fluorine) and thiophene rings contributes to its chemical reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C17H13ClFNO2S2 |
Molecular Weight | 381.9 g/mol |
Structure | Contains benzamide and thiophene groups |
Antiviral Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antiviral properties. For instance, certain N-Heterocycles have been identified as promising antiviral agents, with modifications at specific positions leading to enhanced biological activity against viruses such as the Dengue virus and others .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Benzamide derivatives have shown promise in inhibiting enzymes like urease, which is linked to several pathological conditions. The structure of this compound may confer similar inhibitory effects due to its functional groups that can interact with active sites of enzymes .
Anticancer Activity
Benzamide derivatives are also being investigated for their anticancer properties. Compounds that share structural characteristics with this compound have demonstrated moderate to high potency in inhibiting cancer cell proliferation through various mechanisms, including targeting specific kinases involved in tumor growth .
Study on Antiviral Activity
A study published in MDPI highlighted that certain derivatives of benzamides exhibited EC50 values indicating effective antiviral action. For example, compounds with specific substitutions showed enhanced activity against viral replication at low concentrations . This suggests that this compound could be further evaluated for similar properties.
Urease Inhibition Research
In vitro studies have shown that benzamide derivatives can act as potent urease inhibitors, with some exhibiting IC50 values significantly lower than standard inhibitors like thiourea. This highlights the potential of compounds like this compound in therapeutic applications where urease inhibition is beneficial .
Anticancer Activity Assessment
Recent investigations into benzamide derivatives have revealed their ability to inhibit RET kinase activity, a target in various cancers. Compounds structurally related to this compound have shown promising results in preclinical models, suggesting potential for development as anticancer agents .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNOS2/c17-13-8-11(18)3-4-12(13)16(20)19-15(10-5-7-21-9-10)14-2-1-6-22-14/h1-9,15H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNZNMHLQWAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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